![molecular formula C23H18N2O3 B2753334 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide CAS No. 477511-96-9](/img/structure/B2753334.png)
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide
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Overview
Description
3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a compound with the molecular formula C23H18N2O3 and a molecular weight of 370.408. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis
The molecular structure of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is based on the benzofuran scaffold, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Furthermore, benzofuran-based sulfamide derivatives have been tested for in vitro antimycobacterial tuberculosis activity .Scientific Research Applications
- Benzofuran derivatives exhibit promising antitumor properties. Researchers have found that certain benzofuran compounds, including 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide, possess cytotoxic effects against cancer cells. These compounds may interfere with cell division, induce apoptosis, or inhibit tumor growth .
- Benzofuran derivatives have demonstrated antibacterial activity against various pathogens. The compound may serve as a lead for developing novel antibacterial agents. Researchers explore its efficacy against specific bacterial strains and mechanisms of action .
- Some benzofuran compounds exhibit antioxidant effects, protecting cells from oxidative stress. Investigations into 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide’s antioxidant potential could contribute to understanding its therapeutic applications .
- A recently discovered macrocyclic benzofuran compound demonstrates anti-HCV activity. Researchers are investigating its potential as an effective therapeutic drug for hepatitis C disease .
- Benzofuran derivatives, including the compound , may have antiviral properties. Researchers explore their effects against various viruses, potentially leading to the development of new antiviral drugs .
- Novel methods for constructing benzofuran rings have been discovered. Researchers have achieved complex benzofuran derivatives through unique free radical cyclization cascades and proton quantum tunneling. These synthetic approaches enable the preparation of challenging polycyclic benzofuran compounds .
Antitumor Activity
Antibacterial Potential
Antioxidant Properties
Anti-Hepatitis C Virus (HCV) Activity
Antiviral Applications
Chemical Synthesis and Scaffold Development
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been shown to have a wide range of biological activities . They have been used in the treatment of various diseases, indicating that they interact with multiple targets in the body .
Mode of Action
Benzofuran derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics . They interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Benzofuran derivatives have been shown to have antimicrobial and anticancer properties , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic effects .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities , suggesting that they may have various molecular and cellular effects.
Future Directions
properties
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c24-22(26)21-20(17-13-7-8-14-18(17)28-21)25-23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYACJCSYZQONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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